(4-Chloropyrimidin-2-yl)methanol

Overview

Description

(4-Chloropyrimidin-2-yl)methanol is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4-Chloropyrimidin-2-yl)methanol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

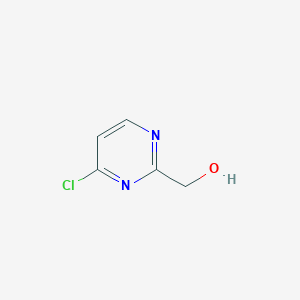

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. This specific configuration influences its chemical reactivity and biological interactions, making it a valuable subject for research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating metabolic pathways. This interaction is crucial for its role in various biochemical processes.

- Nucleic Acid Modulation : There is evidence suggesting that this compound may affect DNA and RNA synthesis, thereby influencing gene expression and cellular function.

- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that regulate physiological responses .

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness similar to other pyrimidine derivatives. For example, studies have demonstrated its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Herbicidal Activity

The compound has also been studied for its herbicidal properties. It shows moderate effectiveness in protecting crops from herbicide injury, making it a candidate for agricultural applications. Its ability to modulate plant stress responses enhances its utility in crop protection strategies .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Pharmacokinetic Studies :

- Structure–Activity Relationship (SAR) :

Data Summary Table

| Property | Description |

|---|---|

| Chemical Structure | Pyrimidine ring with chlorine at position 4 and hydroxymethyl at position 2 |

| Antimicrobial Activity | Moderate efficacy against Gram-positive bacteria; effective in disc diffusion assays |

| Herbicidal Activity | Moderate effectiveness in protecting crops from herbicide injury |

| Pharmacokinetics | Variable bioavailability; half-life affected by formulation |

| Mechanisms of Action | Enzyme inhibition, nucleic acid modulation, receptor interaction |

Scientific Research Applications

Pharmaceutical Development

(4-Chloropyrimidin-2-yl)methanol serves as a lead compound in drug discovery, particularly for developing pharmaceuticals targeting specific diseases. Its structural characteristics allow for modifications that can enhance its therapeutic efficacy. Research indicates that derivatives of chloropyrimidine exhibit various biological activities, including:

- Anticancer Properties : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.

- Antiviral Activity : The compound shows promise in the development of antiviral agents, particularly against viral infections where pyrimidine derivatives are known to interfere with viral replication mechanisms.

Biochemical Research Tools

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an enzyme inhibitor makes it valuable for probing the functions of specific proteins involved in disease processes.

Synthesis of Agrochemicals

This compound is also explored in the synthesis of agrochemicals, where its properties can be leveraged to develop herbicides or pesticides that target specific pests while minimizing environmental impact.

Material Science

In material science, this compound can be used as an intermediate in synthesizing polymers or other materials that require specific chemical functionalities derived from pyrimidine structures.

Antimicrobial Efficacy

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A summary of its efficacy is presented below:

| Microbial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

These findings suggest the potential use of this compound as an antimicrobial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chloropyrimidin-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyrimidine ring. For example, starting with 4-chloro-2-methylpyrimidine, hydroxymethylation at the 2-position can be achieved using formaldehyde in the presence of a base (e.g., NaOH) under reflux . Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–110°C), and stoichiometry of reagents. Purification is commonly done via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., hydroxymethyl at C2, chlorine at C4) and rule out byproducts like over-oxidized carboxylic acids .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: 158.0245 g/mol).

- Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .

Q. What are the common challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., chloroform/acetone) is effective for single-crystal growth. If twinning occurs, refining data with SHELXL (using HKL-3000 integration) can resolve ambiguities in diffraction patterns. Hydrogen bonding between the hydroxymethyl group and chlorine may influence crystal packing, requiring temperature-controlled crystallization .

Advanced Research Questions

Q. How can computational modeling predict reactivity for functionalizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. The chlorine atom at C4 is electron-withdrawing, directing further substitutions (e.g., Suzuki couplings) to C5 or C5. Molecular docking studies (AutoDock Vina) may also predict binding affinities if the compound is a pharmacophore intermediate .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

- Methodological Answer : Discrepancies between expected and observed H NMR peaks (e.g., split signals) may arise from rotamers or hydrogen bonding. Variable-temperature NMR (VT-NMR) can identify dynamic processes. For mass spectrometry, isotopic patterns (e.g., Cl vs. Cl) should match theoretical distributions to confirm molecular identity .

Q. How do reaction byproducts form during chloropyrimidine derivatization, and how are they minimized?

- Methodological Answer : Common byproducts include di-substituted pyrimidines (e.g., dichloro derivatives) due to excess Cl or over-oxidation of the hydroxymethyl group. Kinetic control (low temperature, short reaction times) and stoichiometric monitoring (e.g., in situ IR for aldehyde intermediates) reduce side reactions. Catalytic systems (e.g., Fe(acac)) improve selectivity for mono-substitution .

Q. What advanced techniques characterize intermolecular interactions in this compound cocrystals?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement reveals hydrogen-bonding networks (e.g., O–H⋯N interactions). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions, while Differential Scanning Calorimetry (DSC) assesses thermal stability of cocrystals .

Properties

IUPAC Name |

(4-chloropyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRABMBGSETWPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717239 | |

| Record name | (4-Chloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-89-7 | |

| Record name | (4-Chloropyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloropyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.